2-(4-Methoxy-phenyl)-benzo[de]isoquinoline-1,3-dione
Overview
Description
2-(4-Methoxy-phenyl)-benzo[de]isoquinoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with thehuman dopamine receptor D2 .
Mode of Action
It’s known that isoquinoline-1,3-dione (iqd) derivatives can act aselectron-acceptors . This suggests that the compound might interact with its targets by accepting electrons, which could lead to changes in the target’s function.
Biochemical Pathways
Isoindolines and isoindoline-1,3-dione, which are structurally related to this compound, have been found to modulate thedopamine receptor D3 . This suggests that the compound might affect pathways related to dopamine signaling.
Pharmacokinetics
Similar compounds were tested in silico to predict their affinities and some pharmacokinetic parameters . The results suggested that these compounds have good properties as ligands of the dopamine receptor D2 .
Result of Action
One of the isoindoline-1,3-dione compounds was evaluated in vivo in a parkinsonism mouse model and was found to revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine . This suggests that the compound might have neuroprotective effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-phenyl)-benzo[de]isoquinoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One common method includes reacting 4-methoxy-2-benzofuran-1,3-dione with amines in toluene as a solvent and trimethylamine as a catalyst. The mixture is refluxed overnight, resulting in moderate yields (30–66%) .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxy-phenyl)-benzo[de]isoquinoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted isoindoline-1,3-dione derivatives.
Scientific Research Applications
2-(4-Methoxy-phenyl)-benzo[de]isoquinoline-1,3-dione has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
N-isoindoline-1,3-dione: Shares a similar isoindoline nucleus but lacks the methoxy-phenyl group.
Quinoline derivatives: Contain a similar heterocyclic structure but differ in the substitution pattern and functional groups.
Uniqueness
2-(4-Methoxy-phenyl)-benzo[de]isoquinoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-methoxyphenyl)benzo[de]isoquinoline-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO3/c1-23-14-10-8-13(9-11-14)20-18(21)15-6-2-4-12-5-3-7-16(17(12)15)19(20)22/h2-11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXPKYQZKBBXBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601198719 | |
Record name | 2-(4-Methoxyphenyl)-1H-benz[de]isoquinoline-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601198719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47202532 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
42340-32-9 | |
Record name | 2-(4-Methoxyphenyl)-1H-benz[de]isoquinoline-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42340-32-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Methoxyphenyl)-1H-benz[de]isoquinoline-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601198719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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